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Compound of Interest

Compound Name:
2-Amino-6-chloro-3-

methylquinoline

Cat. No.: B151232 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of

numerous therapeutic agents. Among its derivatives, the 2-aminoquinoline core has emerged

as a particularly versatile and privileged structure, demonstrating a broad spectrum of

pharmacological activities. Its unique electronic properties and the reactive nature of the C2-

amino group allow for extensive chemical modifications, leading to the development of potent

and selective agents targeting a range of biological pathways. This technical guide provides an

in-depth exploration of the reactivity of the 2-aminoquinoline scaffold, detailing synthetic

methodologies, key reactions, and its role in the development of novel therapeutics.

Physicochemical Properties of 2-Aminoquinoline
The foundational 2-aminoquinoline molecule possesses distinct physicochemical properties

that influence its reactivity and biological interactions.
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Property Value Source

CAS Number 580-22-3 [1][2]

Molecular Formula C₉H₈N₂ [1][2]

Molecular Weight 144.17 g/mol [1]

Melting Point 126-131 °C [1]

pKa 3.43 (at 20°C) [1]

LogP 1.87 [1]

Appearance Light yellow to brown solid [1]

Solubility
Soluble in Chloroform,

Methanol
[1]

Synthetic Approaches to the 2-Aminoquinoline Core
The synthesis of 2-aminoquinolines can be broadly categorized into two main strategies: the

construction of the quinoline ring with a pre-installed amino or nitro group (which is

subsequently reduced), and the direct amination of a pre-formed quinoline scaffold.[3]

Classical Synthesis: The Friedländer Annulation
A well-established and versatile method for constructing the quinoline ring is the Friedländer

annulation. This reaction involves the condensation of a 2-aminobenzaldehyde or 2-

aminoketone with a compound containing an α-methylene group, such as a ketone or nitrile, in

the presence of an acid or base catalyst.[1][4]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline[3]

Reactants:

2-aminobenzaldehyde (1.21 g, 10 mmol)

Acetophenone (1.20 g, 10 mmol)

Solvent: Ethanol (20 mL)
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Catalyst: Potassium hydroxide (0.56 g, 10 mmol)

Procedure:

Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask.

Add potassium hydroxide to the solution.

Reflux the reaction mixture for 4 hours.

After cooling to room temperature, pour the mixture into ice water (100 mL).

Collect the resulting precipitate by filtration.

Recrystallize the crude product from ethanol to yield pure 2-phenylquinoline.

Expected Yield: ~85%

Friedländer Annulation Workflow
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Caption: Workflow for Friedländer Synthesis.
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Modern Synthetic Techniques: Buchwald-Hartwig
Amination
For the direct introduction of an amino group onto a pre-formed quinoline ring, the Buchwald-

Hartwig amination has become a cornerstone of modern organic synthesis. This palladium-

catalyzed cross-coupling reaction is highly effective for the amination of 2-haloquinolines with a

wide range of amines.[3]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloroquinoline with Morpholine[3]

Reactants:

2-chloroquinoline (1.63 g, 10 mmol)

Morpholine (1.04 g, 12 mmol)

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 92 mg, 0.1 mmol)

Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 95 mg, 0.2 mmol)

Base: Sodium tert-butoxide (1.15 g, 12 mmol)

Solvent: Toluene (20 mL)

Procedure:

In an oven-dried Schlenk tube, combine 2-chloroquinoline, sodium tert-butoxide,

Pd₂(dba)₃, and XPhos.

Evacuate and backfill the tube with argon three times.

Add toluene and morpholine via syringe.

Heat the reaction mixture at 100 °C for 12 hours.

After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

Concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate)

to yield 2-morpholinoquinoline.

Expected Yield: ~95%

Reactivity of the 2-Aminoquinoline Scaffold
The 2-aminoquinoline scaffold can undergo a variety of chemical transformations at the amino

group, the quinoline ring, or both, allowing for the synthesis of a diverse library of derivatives.

Reactions at the Amino Group
The exocyclic amino group at the C2 position is a key site for functionalization. It can readily

undergo reactions such as acylation, alkylation, and condensation to form amides,

secondary/tertiary amines, and imines, respectively. These modifications are crucial for

modulating the biological activity and physicochemical properties of the resulting compounds.

Electrophilic Aromatic Substitution
The quinoline ring itself is susceptible to electrophilic aromatic substitution. The position of

substitution is influenced by the reaction conditions and the directing effects of the amino group

and the nitrogen atom in the heterocycle.

Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction on N-arylacetamides can be used to prepare 2-chloroquinoline-

3-carbaldehyde derivatives, which serve as key intermediates for the synthesis of 2-

aminoquinoline-3-carbaldehydes.[5] These carbaldehydes are versatile building blocks for

further elaboration.

Biological Activities and Therapeutic Potential
2-Aminoquinoline derivatives exhibit a remarkable range of pharmacological activities, making

them attractive candidates for drug development.[6][7][8]

Anticancer Activity
A significant area of research has focused on the anticancer potential of 2-aminoquinolines.[6]

[8] These compounds often exert their effects by inhibiting key signaling pathways that are
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dysregulated in cancer.

Kinase Inhibition: Many 2-aminoquinoline derivatives act as inhibitors of receptor tyrosine

kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and human epidermal

growth factor receptor 2 (HER-2).[6] By blocking these receptors, they can disrupt

downstream signaling cascades like the PI3K/Akt/mTOR and MAPK pathways, which are

crucial for cancer cell proliferation, survival, and metastasis.[1][6]
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Caption: PI3K/Akt/mTOR Pathway Inhibition.
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A study on novel 2-morpholino-4-anilinoquinoline derivatives demonstrated potent anticancer

activity against the HepG2 cancer cell line, with some compounds showing high selectivity for

cancer cells.[9]

Compound IC₅₀ against HepG2 (μM)

3c 11.42

3d 8.50

3e 12.76

Data from a study on 2-morpholino-4-anilinoquinoline derivatives.[9]

Antimicrobial and Antimalarial Activity
The quinoline core is famously present in antimalarial drugs like chloroquine.[6][10] 2-

Aminoquinoline derivatives have also shown potent activity against Plasmodium falciparum,

including chloroquine-resistant strains.[6] The proposed mechanism involves the inhibition of

hemozoin biocrystallization in the parasite's digestive vacuole.[6]

Furthermore, certain 2-aminoquinoline derivatives have demonstrated significant antimicrobial

activity against various bacterial strains. For instance, compound 3h showed an IC₅₀ of 0.10 ±

0.02 µM against B. subtilis and 0.13 ± 0.01 µM against E. coli.[11] Compound 3i was highly

active against E. coli (IC₅₀: 0.11 ± 0.01 µM) and C. viswanathii (IC₅₀: 0.10 ± 0.05 µM).[11]
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Antimalarial Action of Aminoquinolines
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Caption: Antimalarial Action of 2-Aminoquinolines.

In Vitro Evaluation Workflow
The discovery and development of novel 2-aminoquinoline derivatives as therapeutic agents

typically follow a structured workflow, from initial synthesis to biological evaluation.
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In Vitro Evaluation Workflow
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Caption: General In Vitro Evaluation Workflow.

Conclusion
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The 2-aminoquinoline scaffold represents a rich and versatile platform for the development of

novel therapeutic agents. Its synthetic tractability, coupled with a diverse pharmacological

profile, underscores its significance in medicinal chemistry. The continued exploration of new

synthetic methodologies and a deeper understanding of the structure-activity relationships of its

derivatives will undoubtedly lead to the discovery of new and improved drugs for a variety of

diseases. This guide serves as a foundational resource for researchers engaged in the

exploration and exploitation of the 2-aminoquinoline core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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